![molecular formula C33H48 B14285837 1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene CAS No. 115785-15-4](/img/structure/B14285837.png)
1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene is an organic compound that belongs to the class of cyclohexylbenzene derivatives. These compounds are known for their unique structural properties, which make them useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene typically involves the following steps:
Formation of Cyclohexyl Derivatives: The initial step involves the preparation of 4-butylcyclohexyl and 4-pentylcyclohexyl derivatives through hydrogenation of the corresponding aromatic compounds.
Coupling Reaction: The cyclohexyl derivatives are then coupled with a phenylbenzene moiety using a Friedel-Crafts alkylation reaction. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Hydrogenation: Large-scale hydrogenation reactors are used to produce cyclohexyl derivatives.
Continuous Flow Reactors: Continuous flow reactors may be employed for the Friedel-Crafts alkylation to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Butylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene
- 1-(4-Butylcyclohexyl)-4-[4-(4-ethylcyclohexyl)phenyl]benzene
Uniqueness
1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene is unique due to its specific cyclohexyl and phenylbenzene structure, which imparts distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
115785-15-4 |
|---|---|
Molecular Formula |
C33H48 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
1-(4-butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C33H48/c1-3-5-7-9-27-12-16-29(17-13-27)31-20-24-33(25-21-31)32-22-18-30(19-23-32)28-14-10-26(11-15-28)8-6-4-2/h18-29H,3-17H2,1-2H3 |
InChI Key |
MFUPWRBPPXQAKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
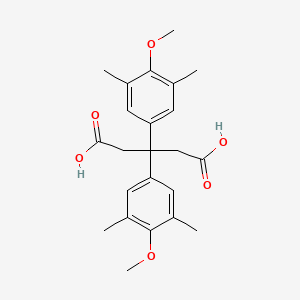
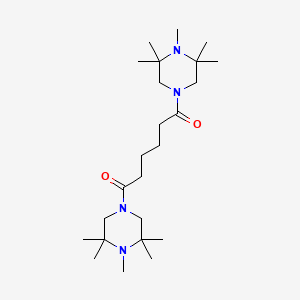
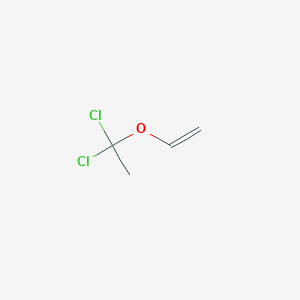
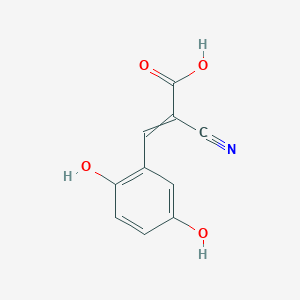
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
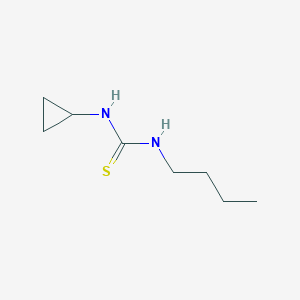
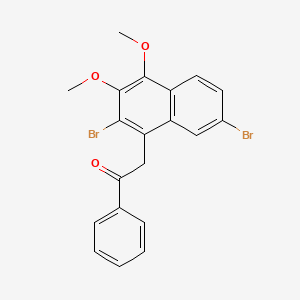
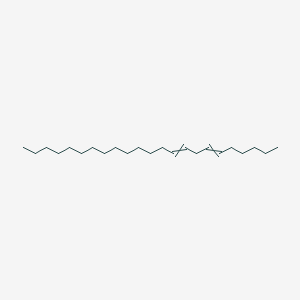
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
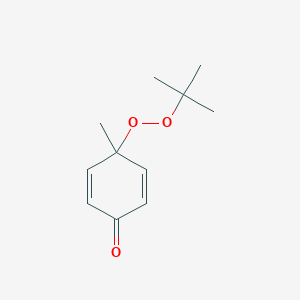
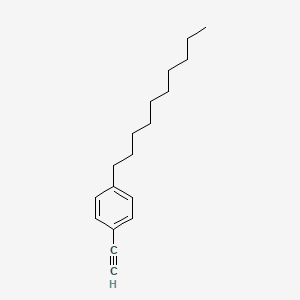
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
